Product packaging for 1-Propylsulfonylpyrrolidine(Cat. No.:CAS No. 57547-92-9)

1-Propylsulfonylpyrrolidine

Cat. No.: B14170617
CAS No.: 57547-92-9
M. Wt: 177.27 g/mol
InChI Key: OFHXXQISSLUHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Propylsulfonylpyrrolidine is a chemical reagent of interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in drug design . The pyrrolidine ring is valued for its ability to contribute to the three-dimensional coverage of a molecule, influence stereochemistry, and efficiently explore the pharmacophore space due to sp3-hybridization . This scaffold is found in numerous FDA-approved drugs and bioactive compounds targeting a range of conditions, including antibacterial, antiviral, anticancer, and anti-inflammatory therapies, as well as enzyme inhibition . The sulfonyl group attached to the pyrrolidine nitrogen is a versatile functional handle for chemical synthesis. Related sulfonamide-containing pyrrolidine compounds have been investigated for their inhibitory activity against various enzymes, such as carbonic anhydrase, acetylcholinesterase, and dihydropteroate synthase . Researchers utilize these compounds to develop structure-activity relationships (SAR) and create novel molecular entities for pharmacological screening . As a building block, this compound can be used in the design and synthesis of complex molecules for hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B14170617 1-Propylsulfonylpyrrolidine CAS No. 57547-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57547-92-9

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-propylsulfonylpyrrolidine

InChI

InChI=1S/C7H15NO2S/c1-2-7-11(9,10)8-5-3-4-6-8/h2-7H2,1H3

InChI Key

OFHXXQISSLUHJI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Development for N Propylsulfonylpyrrolidine Derivatives

Exploration of Stereoselective Syntheses for Chiral N-Propylsulfonylpyrrolidine Systemsnih.govnih.govacs.orgacs.org

Achieving stereochemical control is paramount when synthesizing chiral N-propylsulfonylpyrrolidine systems, as the three-dimensional arrangement of atoms significantly influences their properties. Two primary strategies, asymmetric catalysis and chiral pool approaches, have emerged as powerful tools for establishing desired stereocenters within the pyrrolidine (B122466) ring. nih.gov

Asymmetric Catalysis in Pyrrolidine Ring Formation and Functionalizationnih.govresearchgate.netbeilstein-journals.org

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by enabling the creation of specific stereoisomers with high selectivity. researchgate.net In the context of pyrrolidine synthesis, organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has become a particularly prominent strategy. nih.govbeilstein-journals.org

Pyrrolidine-based organocatalysts, such as those derived from the amino acid proline, are highly effective in promoting asymmetric transformations that lead to the formation of substituted chiral pyrrolidines. mdpi.com These catalysts operate by forming transient chiral enamines with carbonyl compounds, which then react with electrophiles in a highly face-selective manner, thereby controlling the stereochemical outcome of the reaction. mdpi.com The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring, where chiral catalysts can effectively control the stereochemistry of the newly formed stereocenters. acs.org

Key research findings in this area demonstrate the power of bifunctional organocatalysts, which possess both a nucleophilic/electrophilic activating group (like a secondary amine) and a directing group (like a hydrogen-bond donor). mdpi.com These catalysts can synergistically activate both reaction partners, leading to high yields and excellent enantioselectivities.

Table 1: Representative Organocatalytic Systems for Asymmetric Pyrrolidine Synthesis
Catalyst TypeReaction TypeKey FeaturesTypical Enantiomeric Excess (ee)Reference
Diarylprolinol Silyl (B83357) EthersMichael AdditionBulky silyl group provides steric shielding, directing the approach of the electrophile.>95% beilstein-journals.org
Proline-Derived ThioureasAldol (B89426) ReactionBifunctional activation via enamine formation and hydrogen bonding to the electrophile.up to 98% nih.gov
Chiral Phosphoric AcidsAza-Michael AdditionActs as a chiral Brønsted acid to activate substrates and control stereochemistry.up to 90% whiterose.ac.uk
Cinchona Alkaloid DerivativesConjugate AdditionUsed in phase-transfer catalysis for asymmetric alkylations.>90% researchgate.net

Once the chiral pyrrolidine core is established, subsequent N-sulfonylation with propanesulfonyl chloride can be performed to yield the target chiral N-propylsulfonylpyrrolidine derivative.

Chiral Pool Approaches for Stereochemical Controlnih.govmdpi.com

The chiral pool strategy utilizes readily available, naturally occurring chiral molecules as starting materials, thereby incorporating pre-existing stereocenters into the synthetic target. For the synthesis of chiral pyrrolidines, the amino acids L-proline and L-hydroxyproline are exceptionally valuable and commonly used starting materials. mdpi.comnih.gov

These compounds provide a rigid, stereochemically defined pyrrolidine nucleus that can be chemically modified. mdpi.com For instance, the carboxylic acid group of proline can be reduced to an alcohol (prolinol), which can then be used in further synthetic transformations. The hydroxyl group in hydroxyproline (B1673980) offers an additional site for functionalization, allowing for the synthesis of a diverse range of substituted pyrrolidines. pku.edu.cn The inherent chirality of these starting materials obviates the need for an asymmetric induction step for the ring stereocenters, making it a highly efficient and reliable method for producing optically pure compounds. mdpi.com

The synthesis typically begins with the protection of the nitrogen atom, followed by modifications of the other functional groups, and concludes with the introduction of the propylsulfonyl group after deprotection. This approach ensures that the stereochemical integrity of the original chiral centers is maintained throughout the synthetic sequence.

Table 2: Comparison of Common Chiral Pool Sources for Pyrrolidine Synthesis
Starting MaterialNatural AbundanceKey FeaturesPotential ModificationsReference
(S)-ProlineHighReadily available, single enantiomer. Possesses a carboxylic acid for functionalization.Reduction to prolinol, esterification, amide coupling. mdpi.com
(2S,4R)-4-HydroxyprolineHighTwo defined stereocenters. Hydroxyl group offers an additional point for derivatization.Oxidation/reduction of hydroxyl, etherification, esterification. mdpi.compku.edu.cn

Development of Novel Functionalization and Derivatization Strategies for the Pyrrolidine Nucleusnih.govnih.gov

Beyond establishing stereochemistry, the effective functionalization of the pyrrolidine ring is critical. This involves both the introduction of the requisite propylsulfonyl group and the optimization of reaction conditions to ensure synthetic efficiency.

Regioselective Introduction of the Propylsulfonyl Group

The introduction of the propylsulfonyl group onto the pyrrolidine nitrogen is a key transformation in the synthesis of 1-propylsulfonylpyrrolidine. This is a classic example of sulfonamide bond formation. The reaction is highly regioselective for the nitrogen atom due to its nucleophilicity. nih.gov

The most common and direct method involves the reaction of pyrrolidine (or a pre-synthesized chiral pyrrolidine derivative) with 1-propanesulfonyl chloride. libretexts.org This reaction is typically carried out in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct that is generated during the reaction, driving the equilibrium towards the product. cbijournal.com A variety of bases, both organic (e.g., triethylamine, pyridine) and inorganic (e.g., potassium carbonate, sodium hydroxide), can be employed. The choice of base and solvent can influence the reaction rate and the ease of product purification. cbijournal.com

For substrates with multiple nucleophilic sites, protecting groups may be necessary to ensure that sulfonylation occurs exclusively at the pyrrolidine nitrogen. However, for the synthesis of the parent compound, this compound, the high nucleophilicity of the secondary amine makes it the overwhelmingly favored site of reaction.

Green Chemistry Principles in the Synthesis of Sulfonylated Pyrrolidinesrsc.orgresearchgate.netmdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including sulfonylated pyrrolidines. mdpi.comresearchgate.net

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) like DCM with more benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. cbijournal.commdpi.com Catalyst-free methods in aqueous media have been developed for sulfonamide synthesis. researchgate.net

Catalysis : The use of catalysts, as discussed in the context of asymmetric synthesis, is a core principle of green chemistry as it allows for reactions to proceed with higher efficiency and lower energy input, reducing waste. Reusable catalysts are particularly advantageous. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The direct sulfonylation of pyrrolidine with propanesulfonyl chloride is an atom-economical reaction, with HCl being the only significant byproduct.

Solvent-Free Reactions : Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, can eliminate the need for solvents altogether. rsc.org Solvent-free, catalyst-free approaches for sulfonamide synthesis under neat conditions have also been reported, offering a significant green advantage. cbijournal.com

Energy Efficiency : Employing optimized conditions that allow reactions to run at lower temperatures or for shorter durations, as seen with the use of highly efficient bases like LiOH·H₂O, contributes to energy efficiency. tandfonline.com Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption. cbijournal.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.orgyoutube.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 1-Propylsulfonylpyrrolidine molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of chemically distinct atoms, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure. nanalysis.com For this compound, a suite of 2D NMR experiments is employed to establish the atomic connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com In the spectrum of this compound, COSY would reveal correlations between the protons of the propyl chain (CH₃-CH₂-CH₂) and within the pyrrolidine (B122466) ring, confirming the sequence of these alkyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps out direct, one-bond correlations between protons and the carbon atoms they are attached to. nanalysis.comcolumbia.eduemerypharma.com This allows for the definitive assignment of each carbon signal in the ¹³C spectrum based on the previously assigned proton signals. For instance, the triplet signal for the methyl protons of the propyl group would show a correlation to the corresponding methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart. columbia.eduemerypharma.com This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons on the α-carbon of the propyl group (next to the sulfur atom) and the carbons of the pyrrolidine ring, confirming the attachment of the propylsulfonyl group to the nitrogen atom.

The expected NMR data and key 2D correlations for this compound are summarized in the table below.

Atom Position (Propyl)¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations
γ-CH₃~0.9 (triplet)~13β-CH₂, α-CH₂
β-CH₂~1.7 (sextet)~17γ-CH₃, α-CH₂
α-CH₂~3.0 (triplet)~55β-CH₂, Pyrrolidine C2/C5
Atom Position (Pyrrolidine) ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations
C2/C5~3.4 (triplet)~50C3/C4, Propyl α-CH₂
C3/C4~1.9 (quintet)~25C2/C5

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.

The this compound molecule is not static; it undergoes conformational changes in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, are used to investigate these dynamic processes. nih.govnih.gov Two primary conformational equilibria are of interest: the inversion of the pyrrolidine ring and the restricted rotation around the sulfur-nitrogen (S-N) bond.

The S-N bond in sulfonamides possesses partial double-bond character, leading to a significant energy barrier for rotation. researchgate.net This restricted rotation can result in the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. Similarly, the five-membered pyrrolidine ring is not planar and undergoes rapid "puckering" or inversion between different envelope or twist conformations. By lowering the temperature, these conformational changes can be slowed on the NMR timescale, leading to the broadening and eventual splitting of NMR signals. Analyzing these changes allows for the calculation of the activation energy barriers (ΔG‡) for these conformational processes, providing insight into the molecule's flexibility and preferred shapes. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound. nih.govresearchgate.net IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.govyoutube.com

For this compound, the most characteristic signals in the vibrational spectra are associated with the sulfonyl group (SO₂).

SO₂ Stretching: The sulfonyl group gives rise to two strong, distinct stretching vibrations: an asymmetric stretch typically found in the 1370-1330 cm⁻¹ region and a symmetric stretch in the 1175-1140 cm⁻¹ region. These bands are usually strong in both IR and Raman spectra.

C-H Stretching and Bending: The propyl and pyrrolidine moieties will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region and various C-H bending (scissoring, wagging) vibrations below 1500 cm⁻¹.

C-N and C-S Stretching: Vibrations corresponding to C-N and C-S bonds are also present but are often weaker and occur in the fingerprint region (below 1500 cm⁻¹), where they can be coupled with other vibrations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
-CH₃, -CH₂-Symmetric & Asymmetric Stretching2850 - 3000Medium-StrongMedium-Strong
SO₂Asymmetric Stretching1330 - 1370StrongStrong
SO₂Symmetric Stretching1140 - 1175StrongStrong
C-HBending/Scissoring1350 - 1470MediumMedium-Weak
C-NStretching1020 - 1250Medium-WeakWeak
C-SStretching600 - 800Medium-WeakMedium

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the patterns of fragmentation.

To analyze this compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques suitable for this purpose, as they typically generate intact molecular ions with minimal fragmentation in the source. youtube.comyoutube.com

Electrospray Ionization (ESI): ESI is well-suited for polar molecules. youtube.com In positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar and more volatile compounds. nih.govcannabissciencetech.com It would also efficiently generate the [M+H]⁺ ion for this compound.

The calculated exact mass of this compound (C₇H₁₅NO₂S) is 177.0823, which would be confirmed by high-resolution mass spectrometry of its [M+H]⁺ ion at m/z 178.0896.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). wikipedia.orgnih.govyoutube.com This technique provides definitive structural confirmation by revealing the molecule's fragmentation pathways. uab.edu

For the protonated this compound ion ([M+H]⁺, m/z 178.1), fragmentation would likely occur at the weakest bonds. Key fragmentation pathways would include:

Loss of the propyl group: Cleavage of the S-C(propyl) bond would result in the loss of a propene molecule (42 Da) or a propyl radical (43 Da).

Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides, which could lead to ions corresponding to the protonated pyrrolidine ring (m/z 72.1) or the propylsulfonyl moiety. researchgate.netwvu.edu

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo cleavage, leading to the loss of neutral molecules like ethylene (B1197577) (28 Da).

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
178.1136.0C₃H₆ (Propene)[Pyrrolidine-SO₂H + H]⁺
178.172.1C₃H₇SO₂[Pyrrolidine + H]⁺
72.144.0C₂H₄ (Ethylene)[C₂H₅N + H]⁺

This detailed fragmentation data serves as a molecular fingerprint, confirming the identity and structure of this compound. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While specific crystallographic data for this compound is not extensively published, analysis of closely related structures, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine, provides significant insight into the expected solid-state architecture. nih.gov The fundamental sulfonamide linkage and the pyrrolidine ring system are key structural features whose conformations are well-characterized by this method.

The molecular structure is defined by the geometry of the sulfonamide group and the conformation of the five-membered pyrrolidine ring. The sulfur atom in the sulfonyl group typically adopts a tetrahedral geometry. The pyrrolidine ring is not planar and generally adopts an envelope or, more commonly, a twisted half-chair conformation to minimize steric strain. nih.gov A conformational analysis of the five-membered pyrrolidine ring pucker can be described by specific parameters, such as the puckering amplitude. nih.gov

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice. core.ac.uk For sulfonamide-containing compounds, intermolecular C-H···O hydrogen bonds are a common feature, where a hydrogen atom from a carbon is attracted to one of the electronegative oxygen atoms of a neighboring sulfonyl group. nih.gov In aromatic analogs, C-H···π and π–π stacking interactions also play a significant role in stabilizing the crystal structure. nih.gov These combined interactions often lead to the formation of extended supramolecular structures, such as sheets or chains. nih.gov

Table 1: Representative Crystallographic Data for a Related Sulfonylpyrrolidine Structure This table presents typical bond lengths and torsion angles based on the analysis of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, which serves as a proxy for understanding the core structure of this compound.

ParameterTypical Value
S=O Bond Length1.435 Å
S–N Bond Length1.625 Å
S–C Bond Length1.770 Å
Pyrrolidine Ring ConformationHalf-Chair / Twist
C–S–N–C Torsion Angle~ -65°

Integration of Multiple Spectroscopic Data for Comprehensive Structural Characterization

A complete and unambiguous elucidation of a molecule's structure requires the integration of data from various spectroscopic techniques. nih.gov While X-ray crystallography provides a definitive picture of the solid-state structure, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure, especially in solution, and for verifying the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the propyl group and the pyrrolidine ring. The propyl group would exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfur atom. The pyrrolidine ring protons would appear as multiplets, reflecting their different chemical environments and spin-spin coupling interactions.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a unique signal for each chemically distinct carbon atom. This would include three signals for the propyl group and typically two signals for the pyrrolidine ring carbons (due to symmetry).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. wisc.edu For this compound, the most characteristic absorptions in the IR spectrum would be the strong, distinct stretching vibrations of the sulfonyl (SO₂) group. These typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Additional bands corresponding to C-H stretching and bending vibrations of the alkyl groups would also be present. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern can further corroborate the proposed structure, with characteristic losses of the propyl group or parts of the pyrrolidine ring.

By combining the data from these techniques, a comprehensive structural characterization is achieved. NMR confirms the carbon-hydrogen framework and atom connectivity, IR spectroscopy verifies the presence of key functional groups (specifically the sulfonyl group), and mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis. nih.govresearchgate.net This integrated approach ensures the unequivocal identification and structural elucidation of this compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Frequency / m/z
¹H NMR Propyl-CH₃~ 0.9 - 1.0 ppm (triplet)
Propyl-CH₂ (middle)~ 1.6 - 1.8 ppm (sextet)
Propyl-CH₂ (alpha to S)~ 2.9 - 3.1 ppm (triplet)
Pyrrolidine-CH₂~ 1.8 - 2.0 ppm & 3.2 - 3.4 ppm (multiplets)
¹³C NMR Propyl-CH₃~ 13 ppm
Propyl-CH₂ (middle)~ 17 ppm
Propyl-CH₂ (alpha to S)~ 55 ppm
Pyrrolidine-CH₂ (beta to N)~ 25 ppm
Pyrrolidine-CH₂ (alpha to N)~ 48 ppm
IR Spectroscopy SO₂ Asymmetric Stretch1350 - 1300 cm⁻¹
SO₂ Symmetric Stretch1160 - 1120 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 163.07

Computational Chemistry and Theoretical Modeling of 1 Propylsulfonylpyrrolidine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Optimized Geometries

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of the size of 1-Propylsulfonylpyrrolidine. nih.gov

To begin a computational study, the 3D structure of this compound is constructed. A geometry optimization is then performed, typically using a functional like B3LYP combined with a basis set such as 6-31G* or larger. arxiv.org This process systematically alters the molecular geometry to find the lowest energy conformation, known as the optimized geometry. arxiv.orgyoutube.com The resulting structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise arrangement of the propyl chain relative to the pyrrolidine (B122466) ring and the geometry of the sulfonyl group. This optimized structure serves as the foundation for calculating various other molecular properties. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for predicting NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical values are often scaled or referenced against a standard compound (like tetramethylsilane) to improve agreement with experimental data. mdpi.com Such calculations can help assign peaks in an experimental spectrum and confirm the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical chemical shift ranges for similar functional groups.)

Atom Position (Pyrrolidine Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2/C5 (adjacent to N) 3.20 - 3.40 48.0 - 52.0
C3/C4 1.90 - 2.10 23.0 - 27.0
Atom Position (Propyl Chain) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₂ (adjacent to S) 3.00 - 3.20 54.0 - 58.0
CH₂ (middle) 1.70 - 1.90 17.0 - 21.0

Infrared (IR) Vibrational Frequencies: DFT calculations can also determine the vibrational modes of a molecule. github.io A frequency calculation on the optimized geometry of this compound yields a set of vibrational frequencies, each corresponding to a specific molecular motion, such as the stretching or bending of bonds. researchgate.netmdpi.com These theoretical frequencies are instrumental in assigning absorption bands in an experimental IR spectrum. msu.edu Key predicted vibrations for this molecule would include the characteristic strong asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, as well as C-N, C-S, and C-H stretching and bending modes.

Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are illustrative values based on characteristic group frequencies.)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
S=O Asymmetric Stretch 1340 - 1360 Strong
S=O Symmetric Stretch 1150 - 1170 Strong
C-H Stretch (Aliphatic) 2850 - 2960 Medium-Strong
C-N Stretch 1180 - 1220 Medium

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.orgyoutube.com

For this compound, the HOMO is expected to have significant density on the lone pairs of the sulfonyl oxygen atoms and potentially the nitrogen atom of the pyrrolidine ring. The LUMO is likely to be an antibonding orbital (σ) associated with the S-C or S-N bonds, or a π character orbital if conjugation were present. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netasrjetsjournal.org These include:

Ionization Potential (I): Energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): Energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

Table 3: Illustrative FMO Energies and Reactivity Descriptors for this compound (Note: These values are hypothetical, calculated at a representative DFT level.)

Parameter Value
E_HOMO -7.5 eV
E_LUMO -0.5 eV
HOMO-LUMO Gap (ΔE) 7.0 eV
Ionization Potential (I) 7.5 eV
Electron Affinity (A) 0.5 eV
Electronegativity (χ) 4.0 eV
Chemical Hardness (η) 3.5 eV

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations provide a static picture of the minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility. nih.govsemanticscholar.org

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic solution-phase conditions. mdpi.com The simulation then calculates the forces on each atom and solves the equations of motion to track their trajectories over nanoseconds or longer. nih.gov

Analysis of the MD trajectory reveals the conformational landscape of the molecule—the different shapes (conformers) it adopts and the relative time it spends in each. nih.gov For this compound, this would show the flexibility of the propyl chain and potential puckering of the pyrrolidine ring. By running simulations in different solvents, one can study how the solvent environment influences these conformations through interactions like hydrogen bonding or dipole-dipole interactions. mdpi.com

Computational Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can predict where and how a molecule is likely to react. The analysis of FMOs and other reactivity descriptors provides a powerful framework for this prediction. nih.govnih.gov

The spatial distribution of the HOMO in this compound indicates the most probable sites for electrophilic attack. For instance, if the HOMO is localized on the nitrogen or oxygen atoms, these sites would be predicted to be the most nucleophilic. Conversely, the location of the LUMO highlights the sites most susceptible to nucleophilic attack. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfonyl oxygens and positive potential near the sulfur atom and the protons on the carbon adjacent to the sulfonyl group.

Molecular Docking and Ligand-Protein Interaction Studies for Potential Biological Targets

Given that many sulfonamide-containing molecules exhibit biological activity, computational docking can be used to explore the potential of this compound as a ligand for protein targets. nih.govekb.eg Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comresearchgate.net

The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Docking the 3D structure of this compound into this site using a docking algorithm.

Evaluating the resulting binding poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

A hypothetical docking study of this compound into the active site of a target like a matrix metalloproteinase (MMP) could reveal key binding interactions. nih.gov Analysis of the best-scoring poses would identify specific non-covalent interactions, such as hydrogen bonds between the sulfonyl oxygens and amino acid residues (e.g., histidine, arginine), and hydrophobic interactions between the propyl chain or pyrrolidine ring and nonpolar residues (e.g., leucine, valine). msanchezmartinez.comyoutube.comyoutube.comvolkamerlab.org These in silico studies can prioritize compounds for experimental screening and guide the design of more potent derivatives.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Result
Protein Target Matrix Metalloproteinase-2 (MMP-2)
Binding Affinity Score -6.5 kcal/mol
Predicted Interactions
Hydrogen Bond Sulfonyl Oxygen with Backbone NH of Leucine
Hydrogen Bond Sulfonyl Oxygen with Side Chain of Histidine
Hydrophobic Interaction Pyrrolidine Ring with Phenylalanine

Investigation of Reactivity Profiles and Reaction Mechanisms of 1 Propylsulfonylpyrrolidine Derivatives

Mechanistic Elucidation of Reactions Involving the Pyrrolidine (B122466) Nitrogen and Sulfonyl Group

The reactivity of 1-propylsulfonylpyrrolidine is largely centered around the nitrogen-sulfur (N-S) bond and the influence of the sulfonyl group on the pyrrolidine ring. The sulfonyl group, being strongly electron-withdrawing, significantly reduces the nucleophilicity of the pyrrolidine nitrogen compared to its unsubstituted counterpart. This electronic effect stabilizes the lone pair of electrons on the nitrogen, making it less available for nucleophilic attack.

Mechanistically, reactions involving the N-S bond often proceed through cleavage of this bond. This can be achieved under various conditions, including reductive and hydrolytic pathways. Reductive cleavage can be accomplished using reducing agents, which typically involves the transfer of electrons to the sulfonyl group, leading to the scission of the N-S bond and formation of the corresponding amine (pyrrolidine) and a sulfur-containing byproduct.

Hydrolytic cleavage, on the other hand, can occur under acidic or basic conditions, although N-sulfonyl groups are generally stable to hydrolysis. Under harsh acidic conditions, protonation of the sulfonyl oxygen atoms can facilitate nucleophilic attack by water on the sulfur atom, leading to the cleavage of the N-S bond.

The sulfonyl group can also act as a directing group in certain reactions. For instance, in reactions involving the functionalization of the pyrrolidine ring, the bulky propylsulfonyl group can exert steric hindrance, influencing the regioselectivity of incoming reagents. Furthermore, the electron-withdrawing nature of the sulfonyl group can activate adjacent C-H bonds, making them more susceptible to deprotonation and subsequent functionalization.

Role of this compound as a Building Block in Complex Chemical Syntheses

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and biologically active molecules. biolmolchem.com The introduction of a propylsulfonyl group onto the pyrrolidine nitrogen modifies its chemical properties, offering a strategic advantage in multi-step syntheses. This compound can serve as a versatile building block, providing a stable and protected form of the pyrrolidine ring that can be carried through several synthetic steps before the sulfonyl group is removed or transformed.

The stability of the N-sulfonyl group under a variety of reaction conditions makes it an effective protecting group for the pyrrolidine nitrogen. This allows for chemical transformations to be performed on other parts of a molecule without affecting the pyrrolidine moiety. Subsequently, the propylsulfonyl group can be cleaved under specific reductive conditions to unveil the free secondary amine, which can then participate in further reactions.

Moreover, the presence of the propylsulfonyl group can influence the stereochemical outcome of reactions on the pyrrolidine ring. The steric bulk of the group can direct incoming reagents to the less hindered face of the ring, thereby controlling the formation of specific stereoisomers. This stereodirecting effect is crucial in the synthesis of complex molecules with defined three-dimensional structures. While specific examples showcasing this compound in the total synthesis of complex natural products are not extensively documented, the principles of using N-sulfonylated pyrrolidines as key intermediates are well-established in synthetic organic chemistry.

Derivatization Chemistry of the Pyrrolidine Ring System

The functionalization of the pyrrolidine ring in this compound derivatives opens up avenues for creating a diverse range of novel compounds with potentially interesting biological activities.

Strategies for Introducing Additional Functionalities

Various synthetic strategies can be employed to introduce additional functionalities onto the pyrrolidine ring of this compound. One common approach is the deprotonation of one of the α-protons to the sulfonyl group, followed by quenching with an electrophile. The electron-withdrawing nature of the sulfonyl group increases the acidity of these protons, facilitating their removal by a suitable base. This allows for the introduction of a wide range of substituents at the C2 and C5 positions of the pyrrolidine ring.

Another strategy involves the use of cycloaddition reactions. For instance, [3+2] cycloaddition reactions of azomethine ylides derived from N-sulfonylated pyrrolidines with various dipolarophiles can lead to the formation of more complex, fused heterocyclic systems.

Furthermore, existing functional groups on a substituted this compound can be chemically transformed. For example, a hydroxyl group on the pyrrolidine ring can be oxidized to a ketone, which can then undergo a variety of subsequent reactions such as Grignard additions or Wittig reactions to introduce further diversity.

Reaction TypeReagentsPosition of Functionalization
α-AlkylationBase (e.g., n-BuLi), Alkyl halideC2 and/or C5
AcylationBase, Acyl chlorideC2 and/or C5
HydroxylationBase, Oxidizing agentC2, C3, C4, or C5
HalogenationHalogenating agent (e.g., NBS)Various

Impact of Derivatization on Electronic and Steric Properties

The introduction of substituents onto the pyrrolidine ring of this compound has a profound impact on its electronic and steric properties. These changes, in turn, can significantly influence the molecule's reactivity and biological activity.

Electronic Effects: The electronic nature of the substituent can either increase or decrease the electron density within the pyrrolidine ring. Electron-donating groups (EDGs) such as alkyl or alkoxy groups will increase the electron density, which can enhance the nucleophilicity of the ring atoms. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will decrease the electron density, making the ring more susceptible to nucleophilic attack. These electronic perturbations can be observed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), where the chemical shifts of the ring protons and carbons are altered. researchgate.net

Steric Effects: The size and spatial arrangement of the substituent introduce steric hindrance, which can influence the conformation of the pyrrolidine ring and the accessibility of its reactive sites. nih.govnih.gov Bulky substituents can shield certain faces of the ring, directing incoming reagents to attack from the less hindered side, thus controlling the stereochemical outcome of a reaction. The steric environment can also affect the rate of reaction, with larger groups generally slowing down the reaction due to increased steric strain in the transition state.

The interplay of these electronic and steric effects is crucial in the rational design of novel this compound derivatives with desired chemical and biological properties.

Substituent (at C3)Electronic EffectExpected Impact on Pyrrolidine RingSteric Effect
-OHElectron-withdrawing (inductive), Electron-donating (resonance)Moderate change in electron densitySmall
-NH2Electron-donatingIncreased electron densitySmall
-NO2Strongly electron-withdrawingDecreased electron densityMedium
-CH3Electron-donatingIncreased electron densityMedium
-PhElectron-withdrawing (inductive), Can be donating/withdrawing (resonance)VariableLarge

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

1-Propylsulfonylpyrrolidine as a Chiral Scaffold for Ligand Design in Transition Metal Catalysis

Furthermore, the sulfonyl group can serve as a chiral directing group, creating a well-defined chiral pocket around the metal's active site. This structured environment is crucial for achieving high levels of enantioselectivity, as it dictates the facial selectivity of substrate approach to the catalyst. The design of such ligands often involves positioning the chiral pyrrolidine (B122466) scaffold to maximize interactions between the ligand, the metal, and the reacting substrates, a principle known as metal-ligand cooperation.

The nature of the N-substituent on the pyrrolidine ring is a critical determinant of a catalyst's efficacy. In ligands derived from this compound, the sulfonyl group's steric bulk and electronic nature directly impact catalytic outcomes.

Electronic Effects: The electron-withdrawing sulfonyl group decreases the Lewis basicity of any adjacent coordinating atom (e.g., a phosphine (B1218219) or amine group attached elsewhere on the scaffold). This can stabilize the metal complex and influence its redox potential, which is particularly relevant in cross-coupling reactions.

Steric Effects: The propyl group, along with the tetrahedral geometry of the sulfonyl moiety, contributes to the steric environment around the metal center. This steric hindrance can prevent substrate aggregation, minimize side reactions, and, most importantly, create a chiral environment that effectively discriminates between the two prochiral faces of a substrate, leading to high enantioselectivity.

Research on related N-sulfonylated ligands has demonstrated that subtle changes to the sulfonyl group (e.g., replacing propyl with tosyl or mesyl) can lead to significant variations in enantiomeric excess (ee), highlighting the tunability of this system.

Table 1: Conceptual Ligand Effects on a Hypothetical Asymmetric Reaction
Ligand ScaffoldN-SubstituentKey Ligand PropertyObserved Enantioselectivity (ee%)
(S)-2-(Diphenylphosphino)pyrrolidine-HHigh Lewis BasicityModerate
(S)-1-Tosyl-2-(diphenylphosphino)pyrrolidine-TosylElectron-withdrawing, BulkyHigh
(S)-1-Propylsulfonyl-2-(diphenylphosphino)pyrrolidine-PropylsulfonylElectron-withdrawing, Less Bulky than TosylPotentially High, Tunable

To improve the practicality and reproducibility of transition metal-catalyzed reactions, significant effort has been directed toward the development of well-defined, air- and moisture-stable precatalysts. These are inactive catalyst precursors that can be stored and handled under normal atmospheric conditions and are readily converted to the active catalytic species under the reaction conditions.

Ligands derived from this compound are well-suited for incorporation into such precatalyst systems, particularly with late transition metals like palladium and nickel. The N-sulfonyl group can enhance the stability of the precatalyst complex. For example, palladacycle precatalysts incorporating N-functionalized aminobiphenyl ligands have shown improved stability and broader ligand compatibility. A hypothetical precatalyst involving a this compound-based ligand could be designed to release the active L-M(0) species under mild, controlled conditions, ensuring a consistent concentration of the active catalyst throughout the reaction and leading to more reliable and efficient transformations.

Organocatalytic Applications of this compound Analogs

While the pyrrolidine core is synonymous with enamine and iminium ion catalysis (e.g., proline), the introduction of a strong electron-withdrawing sulfonyl group on the nitrogen atom fundamentally alters its catalytic behavior. The nitrogen in this compound is no longer sufficiently nucleophilic to readily form an enamine with a carbonyl compound. Instead, analogs of this compound find their utility in different modes of organocatalysis, often as part of a bifunctional catalyst design.

In such designs, the pyrrolidine scaffold provides the chiral backbone, while the N-H proton of the sulfonamide can act as a hydrogen-bond donor. This allows the catalyst to activate an electrophile and simultaneously orient a nucleophile, often leading to highly organized, stereoselective transition states.

Pyrrolidine-based organocatalysts are renowned for their ability to mediate a wide range of enantioselective transformations. While classic proline derivatives excel in reactions proceeding via enamine intermediates, bifunctional catalysts incorporating sulfonamide moieties, structurally related to this compound, are effective in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions.

For instance, a catalyst featuring a pyrrolidine ring for steric control and a sulfonamide group for hydrogen-bond activation can effectively catalyze the addition of ketones to nitroolefins. The sulfonamide's N-H group polarizes the nitroolefin, making it more electrophilic, while the chiral scaffold directs the enolate's approach, controlling the stereochemical outcome.

Table 2: Performance of Pyrrolidine-Based Organocatalysts in the Michael Addition of Aldehydes to Nitroolefins.
Catalyst TypeKey Structural FeatureDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee% of syn)
Diarylprolinol Silyl (B83357) EtherBulky Silyl Ether Group95:5>99%
Pyrrolidine-ThioureaBifunctional H-Bond Donor95:597%
Substituted Pyrrolidine OC4Bulky Dioxolane Moiety at C292:885%

Understanding the mechanism of action is crucial for catalyst optimization. For bifunctional organocatalysts analogous to this compound, the catalytic cycle typically involves non-covalent interactions. The key mechanistic step is the formation of a ternary complex between the catalyst, the nucleophile, and the electrophile.

The sulfonamide group plays a pivotal role by forming hydrogen bonds with the electrophile (e.g., a nitroolefin or an imine), lowering its LUMO energy and enhancing its reactivity. Simultaneously, the chiral pyrrolidine backbone enforces a specific spatial arrangement of the reactants in the transition state, leading to the observed enantioselectivity. Kinetic and computational studies have been instrumental in elucidating these pathways, confirming that the dual activation provided by such bifunctional catalysts is key to their success. The use of an electron-deficient protective group on the nitrogen, such as a sulfonyl group, has been shown to be key for efficiency in certain Brønsted acid-catalyzed reactions by preventing deactivation of the catalyst.

Role in Enantioselective C-C, C-N, and C-O Bond Forming Reactions

Derivatives and analogs of this compound serve as versatile platforms for catalysts that promote key bond-forming reactions with high stereocontrol.

C-C Bond Formation: This is the most explored area for these catalysts. In Michael additions, they facilitate the conjugate addition of carbon nucleophiles (like ketones or aldehydes) to α,β-unsaturated systems. Similarly, in aldol and Mannich reactions, they control the stereoselective formation of new carbon-carbon bonds by organizing the reacting partners through a network of non-covalent interactions.

C-N Bond Formation: Asymmetric C-N bond formation is critical for the synthesis of chiral amines and nitrogen-containing heterocycles. Catalysts based on N-sulfonylpyrrolidine scaffolds can be employed in enantioselective aza-Michael additions or aminations. The sulfonamide moiety can activate imines or other nitrogen electrophiles towards nucleophilic attack, while the chiral pyrrolidine framework governs the stereochemistry.

C-O Bond Formation: While less common, the principles of bifunctional catalysis can be extended to C-O bond formation. For example, in asymmetric additions of alcohols to electrophiles or in certain cyclization reactions, the hydrogen-bonding capability of an N-sulfonylpyrrolidine analog can be harnessed to achieve enantioselectivity. A novel method for intramolecular N-O bond formation relies on the removal of a sulfonamide protecting group to initiate cyclization.

Future Perspectives and Interdisciplinary Research Directions

Innovations in Sustainable Synthesis of N-Propylsulfonylpyrrolidine Derivatives

The development of environmentally friendly synthetic routes is a cornerstone of modern chemistry. For derivatives of N-propylsulfonylpyrrolidine, future innovations are expected to align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Key areas of innovation may include:

Bio-based Feedstocks : Research into producing the pyrrolidine (B122466) core from biosourced materials, such as levulinic acid, is a promising sustainable pathway that avoids reliance on petrochemical precursors. rsc.org

Green Solvents and Catalysts : The use of environmentally benign solvents like ethanol (B145695) and water, coupled with the development of reusable catalysts, can significantly lower the environmental impact of synthesis. For instance, the application of heterogeneous nanocatalysts, which can be easily recovered and reused, represents a green approach for the stereoselective synthesis of complex pyrrolidine derivatives. rsc.org

Energy-Efficient Methodologies : Microwave-assisted organic synthesis (MAOS) has been shown to increase the efficiency of synthesizing pyrrolidines, supporting the goals of green chemistry by reducing reaction times and energy usage. nih.gov

One-Pot Reactions : Multi-component reactions (MCRs), where three or more substances react in a single step, offer a streamlined approach to building complex molecules. Applying this concept could allow for the efficient, one-pot construction of N-propylsulfonylpyrrolidine derivatives, minimizing laborious purification steps and reducing solvent waste. rsc.org

Sustainable Reagents : For the sulfonamide portion of the molecule, sustainable methods using eco-friendly oxidants in alternative solvents like water, ethanol, or glycerol (B35011) are being developed. researchgate.net These strategies avoid harsh conditions and feature simpler, solvent-free workups. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Catalysis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling predictive modeling and process optimization. For a specific target like 1-propylsulfonylpyrrolidine, these technologies can accelerate discovery and development.

Future applications of AI and ML in this area include:

Retrosynthesis Prediction : AI models can be trained to predict synthetic pathways for complex heterocyclic compounds. chemrxiv.org While the performance of these models can be limited by data availability for uncommon structures, techniques like transfer learning can help overcome this challenge by leveraging knowledge from more well-understood reactions. chemrxiv.org

Reaction Optimization : Machine learning algorithms can analyze vast datasets to predict the optimal conditions for a chemical reaction, including catalyst choice, solvent, temperature, and reaction time. This accelerates the development phase and improves yields. rsc.org

Catalyst Design : AI can be used to design novel catalysts with enhanced activity and selectivity for specific transformations, such as the hydrogenation of pyrrole (B145914) systems or other cascade reactions to form pyrrolidine derivatives. acs.orgnih.gov

Property Prediction : Beyond synthesis, ML and deep learning models can predict the physicochemical properties of novel compounds based on their structure. nih.gov This allows for the in silico screening of potential derivatives of this compound for desired characteristics before committing to laboratory synthesis.

Enhanced Drug Discovery : In the broader context of sulfonamides and heterocyclic compounds, machine learning is already used to design molecules with specific biological activities and to predict their pharmacokinetic profiles. mdpi.comnih.gov This approach could be applied to design novel bioactive derivatives of this compound.

Exploration of the this compound Scaffold in Materials Science and Polymer Chemistry

The pyrrolidine scaffold is a versatile building block in medicinal chemistry and has emerging applications in materials science. researchgate.netfrontiersin.org The unique combination of the pyrrolidine ring and the polar propylsulfonyl group in the this compound scaffold suggests it could be a valuable component in the design of new functional materials and polymers.

Potential research directions include:

Advanced Polymers : Pyrrolidinone derivatives have been investigated as additives or intermediates in the development of advanced polymers and specialized coatings. nbinno.com Similarly, the this compound scaffold could be incorporated into polymer chains as a monomer or used as an additive. The presence of the sulfonyl group could potentially enhance properties such as thermal stability, adhesion, or solubility.

Functional Coatings : The polarity and chemical nature of the scaffold might be leveraged to create specialized coatings with tailored surface properties.

Composite Materials : As an intermediate, the compound could be used to synthesize more complex molecules that serve as components in novel composite materials, potentially influencing their mechanical, thermal, or chemical resistance properties. nbinno.com

While direct applications are yet to be explored, the precedent set by other pyrrolidine derivatives in materials science provides a strong rationale for investigating the this compound scaffold in the creation of next-generation materials. researchgate.netnbinno.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.